molecular formula C20H26N4O8S2 B12801026 Thymidine, 3',3'''-dithiobis(3'-deoxy-) CAS No. 107601-08-1

Thymidine, 3',3'''-dithiobis(3'-deoxy-)

Cat. No.: B12801026
CAS No.: 107601-08-1
M. Wt: 514.6 g/mol
InChI Key: PPQHJVKTCYCJMY-OWDFPOFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) typically involves the reaction of thymidine with a disulfide-forming reagent. One common method is the oxidation of two molecules of 3’-deoxythymidine in the presence of a disulfide-forming agent such as iodine or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) involves its incorporation into DNA. The disulfide bond can be cleaved under reducing conditions, releasing two thymidine molecules that can be incorporated into DNA strands. This incorporation can interfere with DNA replication and repair processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A nucleoside that pairs with deoxyadenosine in DNA.

    Deoxythymidine: A deoxyribonucleoside that is a component of DNA.

    Thymidine monophosphate: A nucleotide involved in DNA synthesis.

Uniqueness

Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond allows for reversible cleavage and reformation, making the compound useful in various applications where controlled release of thymidine is desired .

Properties

CAS No.

107601-08-1

Molecular Formula

C20H26N4O8S2

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]disulfanyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C20H26N4O8S2/c1-9-5-23(19(29)21-17(9)27)15-3-13(11(7-25)31-15)33-34-14-4-16(32-12(14)8-26)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15-,16-/m1/s1

InChI Key

PPQHJVKTCYCJMY-OWDFPOFWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SS[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SSC3CC(OC3CO)N4C=C(C(=O)NC4=O)C

Origin of Product

United States

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